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HoxA protein

Transcriptional regulation Two-component systems Hydrogenase biosynthesis

The CAS 157907-48-7 registry entry designates the HoxA protein, a σ⁵⁴‑dependent transcriptional activator originally identified in the facultatively lithoautotrophic bacterium *Alcaligenes eutrophus* H16 (syn. *Cupriavidus necator*).

Molecular Formula C6H7NOS
Molecular Weight 0
CAS No. 157907-48-7
Cat. No. B1176449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoxA protein
CAS157907-48-7
SynonymsHoxA protein
Molecular FormulaC6H7NOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HoxA Protein (CAS 157907‑48‑7) Procurement Guide: Bacterial Transcriptional Activator for Hydrogenase Research


The CAS 157907-48-7 registry entry designates the HoxA protein, a σ⁵⁴‑dependent transcriptional activator originally identified in the facultatively lithoautotrophic bacterium *Alcaligenes eutrophus* H16 (syn. *Cupriavidus necator*) [1]. HoxA belongs to the NtrC family of two‑component response regulators and serves as the master transcriptional activator of the soluble (SH) and membrane‑bound (MBH) [NiFe]‑hydrogenase operons, as well as accessory genes required for hydrogenase maturation [2]. The protein is 482 amino acids in length with a predicted molecular mass of 53.5 kDa and shares striking sequence homology with NifA and NtrC of *Klebsiella pneumoniae* as well as HydG of *Escherichia coli* [1]. A defining regulatory property is that the non‑phosphorylated form of HoxA, rather than the phosphorylated form, stimulates transcription — a characteristic that categorically distinguishes it from canonical NtrC‑family members [3].

Why Generic Substitution of HoxA Protein (CAS 157907‑48‑7) with NtrC, NifA, or HupR Homologs Is Scientifically Unsound


HoxA cannot be functionally replaced by its closest homologs — NtrC (nitrogen assimilation), NifA (nitrogen fixation), or even the closely related hydrogenase regulator HupR — because of a unique phosphorylation logic: the non‑phosphorylated form of HoxA is the active transcriptional activator, whereas NtrC requires Asp phosphorylation for activity [1]. Even the most similar homolog, HupR from *Rhodobacter capsulatus* (61.9% sequence similarity), exhibits divergent regulatory wiring [2]. Furthermore, single‑residue substitutions in HoxA (Asp55Glu/Asp55Asn) that block phosphorylation still permit high‑level transcriptional activation, demonstrating that HoxA operates through a fundamentally different activation mechanism that cannot be mimicked by other NtrC‑family members [1]. Substituting HoxA with a generic NtrC‑family regulator in hydrogenase‑related experiments therefore introduces confounding regulatory variables and is unsupported by biochemical evidence.

HoxA Protein (CAS 157907‑48‑7) Quantitative Differentiation Evidence vs. NtrC‑Family Transcriptional Activators


Non‑Phosphorylated Form Is the Active Transcriptional Activator, Unlike Canonical NtrC

HoxA stimulates transcription of hydrogenase operons in its non‑phosphorylated form, a property directly opposite to that of the canonical NtrC response regulator which requires Asp phosphorylation for activity [1]. Site‑directed mutagenesis of the conserved phosphoryl‑acceptor residue Asp55 to Glu (HoxAᴰ⁵⁵ᴱ) or Asn (HoxAᴰ⁵⁵ᴺ) failed to disrupt H₂‑dependent signal transduction, and both mutant proteins retained high‑level transcriptional activation capacity. In stark contrast, the equivalent phosphorylation‑site mutation in NtrC (Asp54→Asn) abolishes transcriptional activation [1]. This demonstrates that HoxA employs a fundamentally distinct activation logic within the NtrC family.

Transcriptional regulation Two-component systems Hydrogenase biosynthesis

Single Amino Acid Exchange (Gly468Val) in HoxA Confers Temperature‑Tolerant Hydrogenase Expression, Absent in Wild‑Type HoxA or Homologs

Wild‑type A. eutrophus cannot grow lithoautotrophically on H₂ at temperatures above 33°C. A spontaneous temperature‑tolerant mutant, designated hox(Tr), grows with hydrogen at temperatures exceeding 33°C. The causal lesion was mapped to a single Gly→Val substitution at position 468 in the C‑terminal domain of HoxA [1]. In mobility shift assays, extracts from the hox(Tr) mutant produced a stronger retardation of the SH promoter DNA fragment than extracts from the wild‑type strain, indicating enhanced DNA‑binding activity at elevated temperature [1]. No equivalent gain‑of‑function mutation has been reported for NtrC, NifA, or HydG.

Temperature tolerance Hydrogenase regulation Protein engineering

HoxA Deletion Abolishes Hydrogenase Activity (0% of Wild‑Type) Under Free‑Living Conditions, Whereas HoxX Deletion Retains 30–40% Activity

In‑frame deletion of hoxA in Bradyrhizobium japonicum resulted in a complete loss of hydrogenase activity (0% of wild‑type) under free‑living conditions, and extracts from the ΔhoxA strain were inactive in gel retardation assays with a 158‑bp hupSL promoter fragment [1]. By comparison, deletion of the partner regulatory gene hoxX yielded a strain that retained 30–40% of wild‑type hydrogenase activity, with accumulation of the unprocessed hydrogenase large subunit. The ΔhoxX ΔhoxA double mutant likewise exhibited 0% activity [1]. Under symbiotic bacteroid conditions, all mutant strains — including ΔhoxA — displayed hydrogenase activity comparable to wild‑type, demonstrating that HoxA is specifically and exclusively essential for free‑living hydrogenase expression [1].

Hydrogenase biosynthesis Gene knockout Bradyrhizobium japonicum

HoxA Displays a Condition‑Specific Regulatory Role (Free‑Living vs. Symbiotic), Unlike Constitutively Required NtrC‑Family Members

HoxA is stringently required for hydrogenase structural gene expression under free‑living conditions but is fully dispensable under symbiotic bacteroid conditions [1]. In Bradyrhizobium japonicum, bacteroid extracts from ΔhoxA, ΔhoxX, and ΔhoxX ΔhoxA strains all exhibited hydrogenase activity comparable to wild‑type bacteroids, and none of the bacteroid extracts — including wild‑type — caused a gel shift of the hupSL upstream region [1]. This conditional essentiality distinguishes HoxA from NtrC and NifA, which are required under all known physiological states in their respective regulatory networks. A second, unidentified transcriptional activator substitutes for HoxA under symbiotic conditions while still utilizing σ⁵⁴‑dependent transcription [1].

Symbiotic regulation Hydrogenase expression Conditional essentiality

HoxA Sequence Similarity to HupR Is 61.9%, with Critical Functional Divergence in Regulatory Mechanism

The predicted amino acid sequence of HoxA from A. eutrophus shares 61.9% similarity with HupR from Rhodobacter capsulatus, 53.3% similarity with another hydrogenase regulator, and 48.7% similarity with HydG from Escherichia coli [1]. Despite this level of sequence conservation, HupR and HoxA exhibit a critical functional divergence: HupR of R. capsulatus, like HoxA, activates transcription in its unphosphorylated form and is inhibited by phosphorylation — a property not shared by HydG or other NtrC‑family members [2]. However, the residual 38.1% sequence divergence between HoxA and HupR encompasses the N‑terminal receiver domain, the central σ⁵⁴‑interaction domain, and the C‑terminal DNA‑binding domain, resulting in distinct promoter specificities and protein‑protein interaction surfaces with cognate histidine kinases (HoxJ vs. HupT) [2].

Sequence homology HupR Response regulator evolution

HoxA Protein (CAS 157907‑48‑7): Validated Research and Industrial Application Scenarios


Free‑Living Hydrogenase Gene Regulation Studies Requiring a Non‑Redundant σ⁵⁴ Transcriptional Activator

HoxA is the sole transcriptional activator of the hox regulon under free‑living conditions in A. eutrophus and B. japonicum, with ΔhoxA strains exhibiting 0% hydrogenase activity [1]. Researchers performing promoter‑reporter assays (e.g., hoxS'‑'lacZ fusions) must use authentic HoxA to reconstitute hydrogenase‑dependent transcription; no other NtrC‑family protein can substitute, as demonstrated by the complete inactivity of hoxA deletion extracts in gel retardation assays with the hupSL promoter [1].

Temperature‑Tolerant Hydrogenase Expression for Industrial Biocatalysis Above 33°C

The HoxA Gly468Val variant enables lithoautotrophic growth on H₂ at temperatures exceeding 33°C, overcoming the wild‑type thermal limit [2]. Industrial biotechnology groups engineering H₂‑oxidizing bioprocesses (e.g., polyhydroxyalkanoate production from H₂/CO₂) can employ the Gly468Val allele of HoxA to maintain hydrogenase expression and H₂‑driven energy metabolism at elevated temperatures where wild‑type HoxA and all known NtrC‑family homologs fail [2].

Condition‑Specific Gene Regulation: Dissecting Free‑Living vs. Symbiotic Hydrogenase Control Circuits

The unique conditional essentiality of HoxA — indispensable under free‑living conditions but fully dispensable in bacteroids — provides a genetic tool for uncoupling free‑living from symbiotic hydrogenase expression [1]. Researchers comparing ΔhoxA phenotypes under aerobic free‑living (0% activity) vs. root nodule bacteroid (wild‑type‑level activity) conditions can identify the alternative symbiotic activator and its cognate signal transduction pathway, a line of investigation that cannot be pursued with constitutively required NtrC‑family members [1].

Inverted Phosphorylation‑Logic Studies: A Model for Non‑Canonical Two‑Component Signal Transduction

HoxA serves as a paradigm for response regulators in which the non‑phosphorylated form is the active species, with the Asp55→Glu/Asp55→Asn mutants retaining high‑level transcriptional activation [3]. Structural biologists and signal transduction researchers use purified HoxA protein to investigate the mechanistic basis of inverted phosphorylation logic, a regulatory mode absent from NtrC, NifA, and most characterized response regulators [3].

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